molecular formula C15H19N3O3 B7349120 3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one

Katalognummer B7349120
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: RKFRAGOOLXKYDO-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPB is a small molecule inhibitor that targets the protein-protein interaction between the E3 ligase HDM2 and the tumor suppressor protein p53. This interaction is crucial in regulating the levels of p53, which plays a vital role in preventing the development of cancer.

Wirkmechanismus

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one acts as a competitive inhibitor of the HDM2-p53 interaction. HDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting the HDM2-p53 interaction, this compound prevents the degradation of p53, leading to its stabilization and accumulation in the cell. The accumulation of p53 in the cell leads to the activation of its downstream targets, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. The inhibition of the HDM2-p53 interaction by this compound leads to the upregulation of p53-dependent genes, such as p21 and Bax, which are involved in cell cycle arrest and apoptosis. Moreover, this compound has been found to induce autophagy in cancer cells, which plays a crucial role in cell survival and death.

Vorteile Und Einschränkungen Für Laborexperimente

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one has several advantages for lab experiments, including its small molecular size, ease of synthesis, and specificity for the HDM2-p53 interaction. However, this compound also has some limitations, including its low solubility in water, which makes it challenging to use in in vivo studies. Moreover, this compound has been found to have off-target effects, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on 3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one. One area of research is the development of more potent and selective inhibitors of the HDM2-p53 interaction. Moreover, the combination of this compound with other chemotherapeutic agents may enhance its efficacy in cancer therapy. Additionally, the use of this compound in combination with immunotherapy may provide a promising approach for cancer treatment. Finally, the development of more efficient synthetic routes for this compound may facilitate its use in in vivo studies.

Synthesemethoden

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one can be synthesized using a multi-step synthetic route that involves the reaction of several reagents. The first step involves the reaction of 2-bromo-N-ethoxycarbonylbenzimidazole with 3-ethoxypyrrolidine, followed by the reaction with 2-oxoethyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in cancer therapy. The inhibition of the HDM2-p53 interaction by this compound leads to the stabilization of p53 levels, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be effective in various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been found to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.

Eigenschaften

IUPAC Name

3-[2-[(3S)-3-ethoxypyrrolidin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-21-11-7-8-17(9-11)14(19)10-18-13-6-4-3-5-12(13)16-15(18)20/h3-6,11H,2,7-10H2,1H3,(H,16,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFRAGOOLXKYDO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.